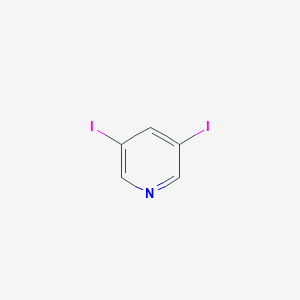

3,5-Diiodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXLAJCAJAMPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408440 | |

| Record name | 3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53710-18-2 | |

| Record name | 3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3,5-Diiodopyridine (CAS: 53710-18-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridine is an organic heterocyclic compound featuring a pyridine ring substituted with two iodine atoms at the 3 and 5 positions.[1] Identified by the CAS number 53710-18-2, this compound serves as a critical building block and intermediate in various fields of chemical synthesis, particularly in medicinal chemistry and materials science.[2] Its structure allows for selective substitution reactions, making it a valuable precursor for the design and synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of its properties, applications, synthesis, and safety protocols.

Properties of 3,5-Diiodopyridine

The physical and chemical properties of 3,5-diiodopyridine are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 53710-18-2 | [3][4] |

| Molecular Formula | C₅H₃I₂N | [3][4][5] |

| Molecular Weight | 330.89 g/mol | [2][3][5] |

| IUPAC Name | 3,5-diiodopyridine | [5][6] |

| Synonyms | Pyridine, 3,5-diiodo- | [5] |

| Appearance | Solid | [6] |

| Melting Point | 172 °C | [2] |

| Boiling Point | 317 °C at 760 mmHg | [2] |

| Purity | Typically ≥97% | [3] |

Spectral Information

Spectral data is crucial for the identification and characterization of 3,5-diiodopyridine.

| Spectral Data Type | Remarks | Reference(s) |

| GC-MS | Spectral data is available in public databases | [5] |

Applications in Research and Drug Development

3,5-Diiodopyridine is a versatile reagent in organic synthesis, primarily utilized as an intermediate for more complex molecules.

-

Pharmaceutical Synthesis : It is a key building block in the synthesis of novel pharmaceutical compounds. The di-iodo substitution allows for sequential and site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups. The 3,5-disubstituted pyridine scaffold is a known chemotype with significant antituberculosis activity.[7]

-

Protein Degrader Building Blocks : This compound is classified within the product family of protein degrader building blocks, indicating its utility in the development of therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3]

-

Medical Imaging : Due to the presence of high atomic number iodine atoms, derivatives of 3,5-diiodopyridine have applications as intermediates in the development of contrast agents for medical imaging, which provide radiopacity.[2]

-

Materials Science : It is also employed in the synthesis of complex organic compounds used in material science research.[8]

The general workflow for utilizing 3,5-diiodopyridine as a building block in drug discovery is illustrated below.

Synthesis and Reactivity

While specific synthesis protocols for 3,5-diiodopyridine are not detailed in the provided results, a common method for the synthesis of dihalogenated pyridines involves the direct halogenation of pyridine or substituted pyridines. For instance, the synthesis of 3,5-dibromopyridine can be achieved through the reaction of pyridine with bromine water.[9] A similar approach using an iodine source and an oxidizing agent with a suitable pyridine precursor is a plausible synthetic route.

The reactivity of 3,5-diiodopyridine is dominated by the two carbon-iodine bonds, which are susceptible to a variety of cross-coupling reactions. The C-I bond is more reactive than C-Br or C-Cl bonds in reactions like Suzuki or Sonogashira couplings, allowing for selective transformations.

Experimental Protocols

Detailed experimental protocols for 3,5-diiodopyridine are not explicitly available in the search results. However, a representative protocol for a Suzuki coupling reaction using the analogous 3,5-dibromopyridine is provided, which can be adapted for 3,5-diiodopyridine.

Example Protocol: Suzuki Coupling (Adapted from 3,5-Dibromopyridine)

This protocol describes the synthesis of a pyridine-bis(phenyl-4-carboxylic acid) derivative.[10]

Materials:

-

3,5-Diiodopyridine (or 3,5-Dibromopyridine as in the reference)

-

4-Ethoxycarbonylphenylboronic acid

-

Cesium carbonate (Cs₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Ethanol (EtOH)

-

Chloroform (CHCl₃)

-

2M Sodium hydroxide (NaOH) solution

-

38% Hydrochloric acid (HCl)

Procedure:

-

To a solution of 3,5-diiodopyridine (1 equivalent) in ethanol, add 4-ethoxycarbonylphenylboronic acid (2.4 equivalents), cesium carbonate (4.24 equivalents), and Pd(PPh₃)₄ (0.02 equivalents).[10]

-

Heat the mixture to 80°C and stir under a nitrogen atmosphere for an appropriate time (e.g., 5 days as per the reference, though reaction times with the more reactive diiodo- starting material may be shorter).[10]

-

After cooling, extract the mixture with chloroform.[10]

-

Separate the chloroform layer and evaporate the solvent in vacuo.[10]

-

Reflux the resulting white product in a 2M NaOH solution overnight to hydrolyze the ester groups.[10]

-

Filter the resulting solution.[10]

-

Acidify the filtrate to a pH of 2 with 38% HCl to precipitate the dicarboxylic acid product.[10]

-

Collect the product, which should be a white powder, via filtration.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-diiodopyridine is not fully detailed, safety information for analogous halogenated pyridines provides essential guidance. Halogenated organic compounds should be handled with care.

| Safety Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles/glasses). | [11] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [11][12] |

| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed. Recommended storage temperatures range from room temperature to refrigerated (2-8°C). | [2][3][6] |

| Fire Safety | Keep away from heat and sources of ignition. Use appropriate media for extinguishing fires. Thermal decomposition may release toxic vapors such as nitrogen oxides and hydrogen iodide. | [12] |

| Spill Response | In case of a spill, sweep up the solid material and place it into a suitable container for disposal. Ensure adequate ventilation. | [13] |

References

- 1. CAS 53710-18-2: 3,5-Diiodopiridina | CymitQuimica [cymitquimica.com]

- 2. 3,5-Diiodopyridine [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1pchem.com [1pchem.com]

- 5. 3,5-Diiodopyridine | C5H3I2N | CID 5110200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-diiodo-pyridine | 53710-18-2 [sigmaaldrich.com]

- 7. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. kishida.co.jp [kishida.co.jp]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Physical Properties of 3,5-Diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceuticals, particularly as a scaffold for developing contrast agents for medical imaging, is well-documented. The presence of two iodine atoms on the pyridine ring provides radiopacity and offers reactive sites for further functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the core physical properties of 3,5-diiodopyridine, detailed experimental protocols for their determination, and visualizations of key synthetic workflows.

Core Physical Properties

The fundamental physical characteristics of 3,5-diiodopyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃I₂N | [1] |

| Molecular Weight | 330.89 g/mol | [1] |

| Appearance | Grey solid | [2] |

| Melting Point | 172 °C | [1][2] |

| Boiling Point | 317 °C at 760 mmHg | [1][2] |

| Density | 2.609 g/cm³ | [2] |

| Flash Point | 154 °C | [2] |

| Predicted pKa | 1.18 ± 0.20 | [2] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Solubility Profile

Quantitative solubility data for 3,5-diiodopyridine in common organic solvents is not extensively available in the public domain. However, based on the known solubility of analogous di-substituted pyridines, a qualitative solubility profile can be inferred. It is strongly recommended that researchers experimentally verify the solubility in their specific solvent systems.

| Solvent | Qualitative Solubility | Analogous Compound Data |

| Water | Insoluble | 3,5-Dibromopyridine is insoluble in water.[3][4] |

| Chloroform | Soluble | 3,5-Dibromopyridine is soluble in chloroform.[4] |

| Methanol | Soluble | 3,5-Dibromopyridine is soluble in methanol.[4] |

| Dichloromethane | Soluble | 3,5-Difluoro-4-iodopyridine is soluble in dichloromethane.[1] |

| Ethyl Acetate | Soluble | 3,5-Dichloropyridine is soluble in ethyl acetate.[5] |

| Toluene | Likely Soluble | Halogenated pyridines often exhibit solubility in aromatic hydrocarbons. |

| Hexane | Sparingly Soluble to Insoluble | Typically, polar compounds like pyridines have limited solubility in non-polar alkanes. |

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 3,5-diiodopyridine transitions to a liquid.

Materials:

-

3,5-Diiodopyridine sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Ensure the 3,5-diiodopyridine sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new capillary tube with the sample.

-

Set the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2. For a pure compound, this range should be narrow (0.5-2 °C).[5][6]

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of 3,5-diiodopyridine in various solvents.

Materials:

-

3,5-Diiodopyridine sample

-

A selection of solvents (e.g., water, methanol, chloroform, ethyl acetate, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of 3,5-diiodopyridine into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely disappears, it is considered soluble . If some solid remains, it is partially soluble or insoluble . If no apparent change occurs, it is insoluble .

-

Repeat the procedure for each solvent to be tested.

Synthetic and Reaction Workflows

3,5-Diiodopyridine is a versatile substrate for various organic reactions, particularly palladium-catalyzed cross-coupling reactions. The following diagrams illustrate typical experimental workflows.

Caption: Suzuki-Miyaura Coupling Workflow.

Caption: Heck Coupling Reaction Workflow.

Conclusion

This technical guide provides essential physical property data and standardized experimental protocols for 3,5-diiodopyridine. While some data, particularly quantitative solubility, remains to be fully elucidated in the literature, the information and workflows presented here offer a solid foundation for researchers and professionals working with this important synthetic intermediate. Adherence to the outlined experimental procedures will ensure accurate and reproducible results in the laboratory.

References

- 1. 3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. 3,5-Dichloropyridine | 2457-47-8 [amp.chemicalbook.com]

- 6. 3,5-Diiodopyridine [myskinrecipes.com]

An In-depth Technical Guide to 3,5-Diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,5-diiodopyridine, along with a representative synthesis protocol and its applications, particularly in the realm of pharmaceutical development.

Core Molecular and Physical Data

3,5-Diiodopyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₅H₃I₂N | [1] |

| Molecular Weight | 330.89 g/mol | [1][2] |

| CAS Number | 53710-18-2 | [1] |

| Melting Point | 172 °C | [2][3] |

| Boiling Point | 317 °C at 760 mmHg | [2][3] |

| Appearance | White to light yellow powder/crystal | |

| Storage | 2-8°C, sealed, dry, protect from light | [2][3] |

Experimental Protocols

Representative Synthesis of 3,5-Diiodopyridine

The following is a representative experimental protocol for the synthesis of 3,5-diiodopyridine. The direct synthesis of 3,5-diiodopyridine is not explicitly detailed in the provided search results, however, a plausible method can be adapted from the synthesis of analogous halogenated pyridines, such as 3,5-dibromopyridine from pyridine and bromine[4]. This protocol is for illustrative purposes and may require optimization.

Principle: This method involves the direct electrophilic iodination of pyridine. The reaction is typically carried out in the presence of a strong acid and an oxidizing agent to generate the electrophilic iodine species in situ.

Materials:

-

Pyridine

-

Iodine (I₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃) or other suitable oxidizing agent

-

Sodium hydroxide (NaOH) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add concentrated sulfuric acid to pyridine in a controlled manner, as the reaction is exothermic.

-

Addition of Iodine: Once the mixture has cooled, add iodine crystals portion-wise with stirring.

-

Initiation of Reaction: Slowly add an oxidizing agent, such as nitric acid, to the mixture. The reaction is then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice.

-

Neutralization: The acidic solution is neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the temperature.

-

Extraction: The aqueous mixture is then extracted multiple times with an organic solvent like dichloromethane.

-

Washing: The combined organic layers are washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3,5-diiodopyridine can be further purified by recrystallization from a suitable solvent or by column chromatography.

Applications in Research and Development

3,5-Diiodopyridine is a key building block in the synthesis of more complex molecules. The presence of two iodine atoms at the 3 and 5 positions allows for selective substitution reactions, making it a versatile intermediate in the design of novel organic compounds[2].

-

Pharmaceutical Intermediates: It is employed in the preparation of bioactive molecules and functionalized pyridine derivatives for research in medicinal chemistry. For instance, related diiodo-hydroxy-pyridine compounds serve as important intermediates in the synthesis of HIV protease inhibitors[5].

-

Medical Imaging: Due to the high atomic number of iodine, which provides radiopacity, this compound and its derivatives are used in the development of contrast agents for medical imaging techniques[2].

-

Material Science: Halogenated pyridines are also used in the synthesis of complex organic compounds for material science applications.

Visualizations

The following diagram illustrates the role of 3,5-diiodopyridine as a versatile synthetic intermediate.

Caption: Synthetic utility of 3,5-diiodopyridine as a key intermediate.

References

- 1. 3,5-Diiodopyridine | C5H3I2N | CID 5110200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Diiodopyridine [myskinrecipes.com]

- 3. 3,5-Diiodopyridine CAS#: 53710-18-2 [amp.chemicalbook.com]

- 4. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

Synthesis of 3,5-Diiodopyridine from Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 3,5-diiodopyridine from pyridine. Direct iodination of pyridine to achieve the desired 3,5-disubstitution pattern is challenging due to the electron-deficient nature of the pyridine ring. The presented methodology circumvents this issue by first synthesizing an intermediate, 3,5-dibromopyridine, which is then converted to the target compound via a copper-catalyzed halogen exchange reaction. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

3,5-Dihalogenated pyridines are valuable building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and novel materials. The iodine substituents in 3,5-diiodopyridine offer versatile handles for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This document outlines a reliable synthetic strategy commencing with the bromination of pyridine, followed by a highly efficient halogen exchange to yield the desired 3,5-diiodopyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 3,5-diiodopyridine from pyridine.

| Step | Reaction | Starting Material | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Bromination | Pyridine | Bromine, Thionyl Chloride | Conc. H₂SO₄ | None | 130 | 10 | ~82 |

| 2 | Halogen Exchange | 3,5-Dibromopyridine | Sodium Iodide | Copper(I) Iodide | Dioxane | 110 | 22 | >95 |

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromopyridine

This protocol is adapted from a method utilizing pyridine, bromine, concentrated sulfuric acid, and thionyl chloride.[1]

Materials:

-

Pyridine (100 g)

-

Concentrated Sulfuric Acid (98%, 100 g)

-

Thionyl Chloride (300 g)

-

Bromine (550 g)

-

Methanol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, carefully add pyridine to a mixture of concentrated sulfuric acid and thionyl chloride.

-

Heat the mixture to reflux.

-

Slowly add bromine dropwise to the refluxing mixture over a period of 10 hours.

-

After the addition is complete, maintain the reaction temperature at 130°C. The reaction progress can be monitored by observing the evolution of red-brown gas.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from methanol to obtain pure 3,5-dibromopyridine. The expected yield is approximately 82%.[1]

Step 2: Synthesis of 3,5-Diiodopyridine via Aromatic Finkelstein Reaction

This protocol is a general method for the copper-catalyzed conversion of aryl bromides to aryl iodides and is highly applicable for the conversion of 3,5-dibromopyridine.[2][3]

Materials:

-

3,5-Dibromopyridine

-

Sodium Iodide (NaI)

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

Anhydrous Dioxane

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 3,5-dibromopyridine (1.0 equiv), sodium iodide (4.0 equiv, 2.0 equiv per bromine), and copper(I) iodide (0.10 equiv, 0.05 equiv per bromine).

-

Add anhydrous dioxane as the solvent.

-

Add N,N'-dimethylethylenediamine (0.20 equiv, 0.10 equiv per bromine) as the ligand.

-

Heat the reaction mixture to 110°C and stir for approximately 22 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS or TLC).

-

After cooling to room temperature, quench the reaction with aqueous ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel to yield 3,5-diiodopyridine. Conversions for this type of reaction are typically around 99%.[2]

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Two-step synthesis of 3,5-diiodopyridine from pyridine.

Caption: General experimental workflow for the synthesis.

References

Navigating the Solubility of 3,5-Diiodopyridine: A Technical Guide for Researchers

An In-depth Analysis for Drug Development and Scientific Research

For scientists and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its application and synthesis. This technical guide addresses the solubility of 3,5-diiodopyridine in organic solvents. Currently, there is a notable absence of specific quantitative solubility data for 3,5-diiodopyridine in publicly accessible literature. This guide, therefore, aims to equip researchers with the foundational knowledge and methodologies required to determine its solubility characteristics experimentally.

Physicochemical Properties of 3,5-Diiodopyridine

A summary of the key physicochemical properties of 3,5-diiodopyridine is presented below. These properties provide essential context for its handling and solubility behavior.

| Property | Value |

| Molecular Formula | C₅H₃I₂N |

| Molecular Weight | 330.89 g/mol [1][2] |

| Melting Point | 172 °C[1] |

| Boiling Point | 317 °C at 760 mmHg[1] |

Expected Solubility in Organic Solvents

While specific data for 3,5-diiodopyridine is unavailable, the solubility of structurally similar compounds can offer valuable insights. For instance, 3,5-dibromopyridine is reported to be soluble in chloroform and methanol. Similarly, 3,5-difluoro-4-iodopyridine is soluble in common organic solvents such as dichloromethane and chloroform[3]. The parent compound, pyridine, is miscible with a wide array of solvents, including hexane and water.

Based on these analogs, it is anticipated that 3,5-diiodopyridine will exhibit solubility in polar aprotic and some polar protic organic solvents. However, empirical verification is crucial.

Experimental Protocols for Solubility Determination

To address the existing data gap, the following established methodologies are recommended for determining the solubility of 3,5-diiodopyridine.

Isothermal Equilibrium Method

This method is a precise technique for ascertaining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Objective: To determine the saturation solubility of 3,5-diiodopyridine in a selected organic solvent at a controlled temperature.

Apparatus and Materials:

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Gas Chromatography (GC) system.

-

3,5-diiodopyridine

-

Selected organic solvent(s)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 3,5-diiodopyridine to a series of vials. The presence of excess solid is critical to ensure that equilibrium saturation is achieved.

-

Solvent Addition: Add a known volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Allow the mixture to equilibrate for a predetermined period (e.g., 24-72 hours) to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For finer suspensions, centrifugation may be necessary.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution and Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of 3,5-diiodopyridine.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of filtered solution

Gravimetric Method

This method offers a simpler alternative for determining solubility without the need for sophisticated analytical instrumentation.

Objective: To determine the solubility of 3,5-diiodopyridine in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Apparatus and Materials:

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Evaporating dish

-

Oven or vacuum oven

-

Desiccator

-

Filtration apparatus

-

3,5-diiodopyridine

-

Selected organic solvent(s)

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Equilibrium Method.

-

Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution to remove any undissolved solid.

-

Solvent Evaporation: Transfer a precise volume of the clear, saturated filtrate to the pre-weighed evaporating dish. Place the dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing the solute to decompose.

-

Drying and Weighing: Once the solvent is completely evaporated, dry the residue in the evaporating dish to a constant weight. Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved 3,5-diiodopyridine. Calculate the solubility using the following formula:

Solubility (g/L) = Mass of residue (g) / Volume of filtrate (L)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 3,5-diiodopyridine using the described experimental methods.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Analysis of 3,5-Diiodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-diiodopyridine, a key building block in synthetic and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of confirmed data, theoretical predictions, and comparative analysis with analogous compounds.

Core Spectroscopic Data

The structural and fundamental spectroscopic parameters for 3,5-diiodopyridine are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₅H₃I₂N | PubChem[1] |

| Molecular Weight | 330.89 g/mol | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of 3,5-diiodopyridine is expected to be simple, showing two signals corresponding to the two distinct types of aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~ 8.7 - 8.9 | Doublet | ~ 2.0 |

| H-4 | ~ 8.3 - 8.5 | Triplet | ~ 2.0 |

Note: These are estimated values. The actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals for the carbon atoms in the pyridine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~ 155 - 158 |

| C-4 | ~ 145 - 148 |

| C-3, C-5 | ~ 95 - 100 |

Note: The significant upfield shift for C-3 and C-5 is expected due to the strong shielding effect of the directly attached iodine atoms.

Mass Spectrometry (MS)

Mass spectrometry of 3,5-diiodopyridine would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Expected Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 331 | Molecular ion peak corresponding to the nominal mass. |

| [M+H]⁺ | 332 | Protonated molecular ion, often observed in soft ionization techniques like ESI. |

Fragmentation patterns in mass spectrometry would likely involve the loss of iodine atoms and cleavage of the pyridine ring. The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern of the molecular ion peak compared to its bromo and chloro analogs.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for 3,5-diiodopyridine.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 3,5-diiodopyridine.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. Data Acquisition:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The magnetic field is locked using the deuterium signal from the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon atom.

3. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the internal standard (TMS).

-

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

-

Coupling constants are measured from the splitting patterns of the signals.

Mass Spectrometry Protocol (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of 3,5-diiodopyridine (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution into a 2 mL autosampler vial.

2. Instrumentation and Data Acquisition:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The oven temperature program is set to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a few minutes.

-

The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.

-

The mass range is scanned over a suitable range (e.g., m/z 50-400) to detect the molecular ion and expected fragment ions.

3. Data Analysis:

-

The total ion chromatogram (TIC) is examined to identify the peak corresponding to 3,5-diiodopyridine.

-

The mass spectrum corresponding to this chromatographic peak is extracted.

-

The molecular ion peak is identified to confirm the molecular weight.

-

The fragmentation pattern is analyzed to provide structural information.

Workflow Visualization

The logical workflow for the spectroscopic analysis of 3,5-diiodopyridine is illustrated in the following diagram.

Caption: Workflow for the spectroscopic characterization of 3,5-diiodopyridine.

References

chemical structure and IUPAC name of 3,5-diiodopyridine

An In-depth Technical Guide to 3,5-Diiodopyridine

Introduction

3,5-Diiodopyridine is a halogenated heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with two iodine atoms at the meta positions, provides unique reactivity for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in research and drug development. The presence of iodine atoms makes it a valuable intermediate in the development of contrast agents for medical imaging due to their radiopacity.[1]

Chemical Structure and IUPAC Nomenclature

The chemical structure of 3,5-diiodopyridine consists of a pyridine ring where the hydrogen atoms at the 3rd and 5th positions are replaced by iodine atoms.

-

IUPAC Name: 3,5-diiodopyridine[2]

-

SMILES: C1=C(C=NC=C1I)I[2]

-

InChI: InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-diiodopyridine is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 330.89 g/mol | [1][2][3] |

| Appearance | Grey solid | [3] |

| Melting Point | 172 °C | [1][3] |

| Boiling Point | 317 °C | [1][3] |

| Density | 2.609 g/cm³ | [3] |

| CAS Number | 53710-18-2 | [2][3] |

| Storage Temperature | 2-8°C (protect from light) | [3] |

Experimental Protocols

Synthesis of 3,5-disubstituted Pyridine Derivatives via Suzuki Coupling

Objective: To synthesize a pyridine-3,5-bis(phenyl-4-carboxylic acid) derivative from 3,5-dibromopyridine.

Materials:

-

3,5-Dibromopyridine (0.948 g, 4 mmol)[4]

-

4-Ethoxycarbonylphenylboronic acid (1.824 g, 9.6 mmol)[4]

-

Cesium carbonate (Cs₂CO₃) (5.53 g, 16.96 mmol)[4]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 g, 8 mmol)[4]

-

Ethanol (EtOH) (60 cm³)[4]

-

Chloroform (CHCl₃)[4]

-

2M Sodium hydroxide (NaOH) solution[4]

-

38% Hydrochloric acid (HCl)[4]

-

Nitrogen (N₂) gas

Procedure:

-

To a reaction vessel, add 3,5-dibromopyridine (0.948 g), 4-ethoxycarbonylphenylboronic acid (1.824 g), cesium carbonate (5.53 g), and tetrakis(triphenylphosphine)palladium(0) (0.1 g).[4]

-

Add 60 cm³ of ethanol to the mixture.[4]

-

Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.[4]

-

After the reaction is complete, perform an extraction with chloroform (3 x 100 cm³).[4]

-

Separate the chloroform layer and evaporate it in vacuo to obtain the crude product.[4]

-

Reflux the resulting white product in a 2M NaOH solution overnight.[4]

-

Filter the resulting solution.

-

Acidify the filtrate to a pH of 2 with 38% HCl.[4]

-

Collect the resulting white powder, which is the final product. The reported yield for this procedure is 56%.[4]

Applications in Drug Development and Research

3,5-disubstituted pyridine scaffolds are significant in medicinal chemistry. The pyridine ring is a core component of numerous therapeutic agents.[5] Specifically, compounds with this structure have been investigated for their potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.[6] The 3,5-disubstituted pyridine chemotype has demonstrated significant antituberculosis activity, making further development of this class of compounds a promising area of research.[6]

The general workflow for utilizing a compound like 3,5-diiodopyridine in a drug discovery pipeline is illustrated below.

Caption: Role of 3,5-diiodopyridine as a precursor in a typical drug discovery workflow.

The experimental workflow for a key synthetic step, such as the Suzuki coupling described in the protocol, can be visualized as follows.

Caption: Step-by-step workflow for the synthesis and purification via Suzuki coupling.

References

- 1. 3,5-Diiodopyridine [myskinrecipes.com]

- 2. 3,5-Diiodopyridine | C5H3I2N | CID 5110200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Diiodopyridine CAS#: 53710-18-2 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. dovepress.com [dovepress.com]

- 6. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diiodopyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodopyridine is a halogenated heterocyclic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural and electronic properties, imparted by the presence of two iodine atoms on the pyridine ring, make it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of 3,5-diiodopyridine, with a focus on its relevance to researchers and professionals in drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to facilitate a deeper understanding and practical application of this versatile compound.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of halogen substituents, particularly iodine, onto the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to participate in halogen bonding and cross-coupling reactions. 3,5-Diiodopyridine, with its symmetrical substitution pattern, offers a unique platform for the design and synthesis of novel compounds with tailored biological activities and material properties.

While the precise historical account of the initial discovery of 3,5-diiodopyridine is not extensively documented in readily available literature, its synthesis and study are intrinsically linked to the broader exploration of halogenated pyridines. The development of synthetic methodologies for such compounds has been a continuous effort, driven by their utility as versatile intermediates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of 3,5-diiodopyridine is crucial for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of 3,5-Diiodopyridine

| Property | Value | Reference |

| Molecular Formula | C₅H₃I₂N | |

| Molecular Weight | 330.89 g/mol | |

| CAS Number | 53710-18-2 | |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not specified |

Table 2: Spectroscopic Data of 3,5-Diiodopyridine

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Expected signals in the aromatic region. | |

| ¹³C NMR | Expected signals for pyridine ring carbons. | |

| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z 331. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C-N stretching of the pyridine ring. |

Synthesis of 3,5-Diiodopyridine

The synthesis of 3,5-diiodopyridine can be approached through various methods, with the Sandmeyer reaction being a prominent and historically significant route for the introduction of halogens onto aromatic rings. This section details a plausible and widely applicable experimental protocol for the synthesis of 3,5-diiodopyridine from 3,5-diaminopyridine.

Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an amino group on an aromatic ring into a halide via a diazonium salt intermediate.

Caption: Synthesis of 3,5-Diiodopyridine via Sandmeyer Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Sandmeyer reaction on aromatic amines.

Materials:

-

3,5-Diaminopyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Diazotization of 3,5-Diaminopyridine

-

In a round-bottom flask, dissolve a known amount of 3,5-diaminopyridine in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirring solution of the aminopyridine salt. Maintain the temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the pyridine-3,5-bis(diazonium) chloride salt.

Step 2: Iodination

-

In a separate beaker, dissolve an excess of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 3,5-diiodopyridine.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. The presence of iodine atoms in 3,5-diiodopyridine offers several advantages in drug design and development:

-

Scaffold for Synthesis: The iodine atoms serve as versatile handles for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the construction of complex molecular architectures with potential therapeutic applications.

-

Modulation of Physicochemical Properties: The lipophilicity of a drug candidate is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of iodine atoms can increase lipophilicity, which can be strategically utilized to optimize the pharmacokinetic profile of a molecule.

-

Halogen Bonding: The iodine atoms in 3,5-diiodopyridine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-receptor binding. This can contribute to the affinity and selectivity of a drug candidate for its biological target.

While specific examples of marketed drugs that are direct derivatives of 3,5-diiodopyridine are not prominent in the literature, its structural motif is found in numerous research compounds with potential therapeutic activities. The general importance of di-substituted pyridines in medicinal chemistry suggests that 3,5-diiodopyridine is a valuable starting material for the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.

Logical Relationships in Synthetic Chemistry

The utility of 3,5-diiodopyridine in synthetic chemistry stems from its ability to undergo a variety of chemical transformations. The following diagram illustrates the logical relationships between 3,5-diiodopyridine and its potential synthetic elaborations.

Caption: Synthetic utility of 3,5-Diiodopyridine.

Conclusion

3,5-Diiodopyridine is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. While its early history is not prominently documented, its synthesis via established methods like the Sandmeyer reaction is straightforward. The presence of two iodine atoms provides a unique combination of properties that make it an attractive starting material for the construction of complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of the available information on 3,5-diiodopyridine, including its properties, synthesis, and potential applications, to serve as a valuable resource for researchers and professionals in the field. Further research into the specific applications and biological activities of derivatives of 3,5-diiodopyridine is warranted and holds promise for the discovery of novel therapeutic agents and functional materials.

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3,5-Diiodopyridine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the reactivity associated with the carbon-iodine (C-I) bonds in 3,5-diiodopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the facile and often selective functionalization of its C-I bonds. The lability and polarizability of the carbon-iodine bond make it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The two C-I bonds on the pyridine ring are prime sites for the formation of new carbon-carbon and carbon-nitrogen bonds. The general reactivity for coupling partners with a halide or pseudohalide is: R₂–I > R₂–OTf > R₂–Br ≫ R₂–Cl.[2] This high reactivity of the C-I bond allows for milder reaction conditions compared to other dihalopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl and heterobiaryl systems.[2][3] In the context of 3,5-diiodopyridine, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. The reaction typically employs a palladium catalyst and a base to couple the diiodopyridine with an organoboron species.[2]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | >90 (mono) | Analogy[4] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100°C | 85 (mono) | Analogy[5] |

| 3 | Vinylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 92 (mono) | Analogy[5] |

| 4 | (3,5-Dichloro-2-pyridyl)boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux, 8h | 69 | [3] |

Note: Data for 3,5-diiodopyridine is limited; some entries are based on the reactivity of analogous aryl dihalides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Mono-arylation

To a solution of 3,5-diiodopyridine (1.0 mmol) and the desired arylboronic acid (1.1 mmol) in a 4:1 mixture of dioxane and water (10 mL) is added a base such as K₂CO₃ (3.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), is then added, and the reaction mixture is heated to reflux (approx. 90-100 °C) for 8-12 hours under an argon atmosphere. Upon completion, as monitored by TLC, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the 3-aryl-5-iodopyridine derivative.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is exceptionally useful for introducing alkynyl moieties onto the pyridine scaffold, which are valuable precursors for further transformations or as components in functional materials. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7]

Quantitative Data for Sonogashira Coupling

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT, 6h | 95 (mono) | Analogy[6] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Benzene | 70°C, 5h | 98 (mono) | Analogy[6] |

| 3 | Propargyl alcohol | [PdCl(C₃H₅)]₂ / Tedicyp / CuI | K₂CO₃ | DMF | 100°C, 20h | 80 (mono) | |

| 4 | But-3-yn-1-ol | [PdCl(C₃H₅)]₂ / Tedicyp / CuI | K₂CO₃ | DMF | 100°C, 20h | 90 (mono) |

Note: Data is primarily based on the high reactivity of 3-iodopyridine and analogous systems.

Experimental Protocol: General Procedure for Sonogashira Mono-alkynylation

A mixture of 3,5-diiodopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) is placed in a Schlenk tube under an argon atmosphere. A suitable solvent such as THF or DMF (10 mL) and an amine base like triethylamine (3.0 mmol) are added. The mixture is stirred at room temperature or heated (e.g., 60 °C) until the starting material is consumed (monitored by GC or TLC). After cooling, the reaction mixture is filtered to remove the ammonium salt, and the solvent is evaporated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with water, and dried. Purification by column chromatography provides the 3-alkynyl-5-iodopyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals.[8][9] For 3,5-diiodopyridine, this allows for the direct introduction of primary or secondary amines.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80°C, 2h | 98 (mono) | Analogy[9] |

| 2 | Aniline | Pd(OAc)₂ / P(o-tolyl)₃ | Cs₂CO₃ | Toluene | 100°C, 24h | 85-95 (mono) | Analogy[9] |

| 3 | p-Toluidine | Pd(OAc)₂ | K₃PO₄ | Dioxane | Reflux | 86 | Analogy[10] |

| 4 | Piperidine | Pd₂(dba)₃ / SIPr·HCl | LHMDS | THF | 22°C, 24h | >90 (mono) | Analogy[11] |

Note: Data is based on the reactivity of analogous 3-iodopyridine and aryl dihalide systems.

Experimental Protocol: General Procedure for Buchwald-Hartwig Mono-amination

An oven-dried Schlenk tube is charged with 3,5-diiodopyridine (1.0 mmol), a palladium source such as Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand like BINAP (0.03 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol) are added. The reaction mixture is heated in an oil bath at 80-110 °C for 12-24 hours. After cooling, the mixture is diluted with ether, filtered through a pad of Celite, and concentrated. The resulting residue is purified by flash chromatography on silica gel to afford the 3-amino-5-iodopyridine product.

Selective and Sequential Functionalization

A key feature of 3,5-diiodopyridine is the ability to perform sequential, selective cross-coupling reactions. Due to the high reactivity of the C-I bonds, a mono-functionalized product, 3-substituted-5-iodopyridine, can be readily isolated. This intermediate retains a reactive C-I bond that can participate in a second, different cross-coupling reaction. This stepwise approach allows for the synthesis of unsymmetrically 3,5-disubstituted pyridines, which are valuable scaffolds in drug discovery.

Visualization of a Sequential Functionalization Workflow

Caption: Workflow for creating an unsymmetrical 3,5-disubstituted pyridine.

Other Important Transformations: Lithiation-Iodination

Beyond palladium catalysis, the C-I bonds can be involved in or created through other fundamental organometallic processes. Directed ortho-lithiation followed by quenching with an electrophile is a powerful method for functionalizing pyridines. While 3,5-diiodopyridine itself is not typically subjected to further lithiation-iodination, understanding this process is key to synthesizing substituted iodopyridines. For instance, a substituted pyridine can be lithiated using a strong base like lithium diisopropylamide (LDA) and then quenched with molecular iodine (I₂) to install an iodo group at a specific position.[12][13]

Experimental Protocol: General Procedure for Iodination via Lithiation

To a solution of a suitable pyridine precursor (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, a solution of LDA (1.1 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. A solution of iodine (1.2 mmol) in THF (5 mL) is then added dropwise. The reaction is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.[12]

References

- 1. Exploiting Unsaturated Carbon-Iodine Compounds for the Preparation of Carbon-Rich Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]

- 13. Iodination - Common Conditions [commonorganicchemistry.com]

3,5-Diiodopyridine: A Versatile Scaffold for the Next Generation of Protein Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The rational design of these molecules is paramount to their success, with each component—the target-binding ligand, the E3 ligase-recruiting ligand, and the connecting linker—playing a critical role in the overall efficacy and selectivity of the degrader. This guide explores the potential of 3,5-diiodopyridine as a versatile and strategic building block for the synthesis of novel protein degraders, offering unique advantages in the construction of linker moieties and the potential for creating diverse and effective therapeutic agents.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1][2] This polyubiquitination marks the target protein for degradation by the 26S proteasome, a cellular machine responsible for protein catabolism.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical determinant of degradation efficiency.[5] The linker connecting the two ligands is not merely a spacer but plays a crucial role in dictating the orientation and stability of this ternary complex, thereby influencing the potency and selectivity of the degrader.[6][7][8]

Diagram 1: The PROTAC-Mediated Protein Degradation Pathway

References

- 1. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Targeted Protein Degrader-Chemistry [chemistry.wuxiapptec.com]

- 5. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]

- 6. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cresset-group.com [cresset-group.com]

- 8. benchchem.com [benchchem.com]

A Theoretical Investigation into the Electronic Structure of 3,5-Diiodopyridine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic structure of 3,5-diiodopyridine. While specific experimental and extensive theoretical data for this particular molecule are not widely published, this paper establishes a robust computational methodology based on Density Functional Theory (DFT), drawing parallels from studies on analogous di-halogenated pyridines such as 3,5-dichloropyridine and 3,5-dibromopyridine.[1][2] The protocols detailed herein provide a roadmap for researchers to model, analyze, and predict the electronic characteristics of 3,5-diiodopyridine, which are crucial for its potential applications in medicinal chemistry and materials science. This document serves as a foundational resource for in-silico investigations, offering detailed computational protocols, guidelines for data interpretation, and visualizations of theoretical workflows.

Introduction

3,5-Diiodopyridine is a halogenated aromatic heterocycle of significant interest due to the unique electronic influence of the iodine substituents on the pyridine ring. The electronic configuration of this molecule is a primary determinant of its reactivity, intermolecular interactions, and photophysical properties. A thorough understanding of its electronic structure is paramount for the rational design of novel compounds with desired functionalities in areas such as drug development and materials science.[1][3]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate these properties at the molecular level.[1][3] DFT has proven to be a reliable method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational expense.[1][3] This guide details the application of DFT to characterize the electronic landscape of 3,5-diiodopyridine.

Theoretical Methodology

The electronic structure of 3,5-diiodopyridine can be effectively investigated using a systematic computational workflow. This section details the recommended experimental protocols for such a study.

Geometry Optimization and Vibrational Analysis

The initial and most critical step in any computational study is to determine the ground-state molecular geometry. This is achieved through a geometry optimization process, which locates the minimum energy conformation on the potential energy surface.

Experimental Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a commonly used and well-validated functional for such systems.[1][2]

-

Basis Set: A basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost for the lighter atoms (C, H, N).[1][4] For the iodine atoms, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is essential to account for relativistic effects.

-

Software: Quantum chemistry packages like Gaussian, ORCA, or similar software are suitable for these calculations.[1]

-

Procedure: An initial guess for the structure of 3,5-diiodopyridine is created. A geometry optimization calculation is then performed. Following successful optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Electronic Properties Calculation

With the optimized geometry, a suite of electronic properties can be calculated to describe the molecule's reactivity and electronic behavior.

Key Properties and Calculation Protocols:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties.[1] These are obtained from the output of the DFT calculation.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule and is useful for predicting sites of nucleophilic and electrophilic attack.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and hybridization.

-

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, offering information on the electronic transitions within the molecule.[6][7]

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from the theoretical studies of 3,5-diiodopyridine based on DFT calculations at the B3LYP level of theory with an appropriate basis set.

Table 1: Calculated Ground State Properties of 3,5-Diiodopyridine

| Property | Expected Value |

| Total Energy (Hartree) | Value to be calculated |

| Dipole Moment (Debye) | Value to be calculated |

| Rotational Constants (GHz) | Value to be calculated |

| Point Group | C2v |

Table 2: Frontier Molecular Orbital Energies of 3,5-Diiodopyridine

| Orbital | Energy (eV) |

| HOMO | Value to be calculated |

| LUMO | Value to be calculated |

| HOMO-LUMO Gap (ΔE) | Value to be calculated |

Table 3: Calculated Atomic Charges of 3,5-Diiodopyridine (Mulliken)

| Atom | Charge (e) |

| N1 | Value to be calculated |

| C2 | Value to be calculated |

| C3 | Value to be calculated |

| C4 | Value to be calculated |

| C5 | Value to be calculated |

| C6 | Value to be calculated |

| I7 | Value to be calculated |

| I8 | Value to be calculated |

| H9 | Value to be calculated |

| H10 | Value to be calculated |

| H11 | Value to be calculated |

Visualizations

Visual representations are crucial for interpreting complex theoretical data. The following diagrams illustrate the computational workflow and a hypothetical signaling pathway involving a halogenated pyridine.

Caption: A typical workflow for the theoretical study of 3,5-diiodopyridine using DFT.

Caption: A hypothetical signaling pathway involving 3,5-diiodopyridine as a ligand.

Conclusion

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 3,5-diiodopyridine. By leveraging established computational methodologies based on Density Functional Theory, researchers can effectively model, analyze, and predict the electronic behavior of this molecule. The detailed protocols and expected data outlined in this paper serve as a valuable resource for in-silico investigations, enabling the prediction of key electronic characteristics critical for applications in drug design and materials development. The provided workflows and visualization templates offer a structured approach to conducting and presenting such theoretical studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods | MDPI [mdpi.com]

- 6. Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations and three-Dimensional Quantitative Structure-Property Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3,5-Diiodopyridine for Researchers and Drug Development Professionals

An examination of the commercial availability, synthesis, and key reactions of 3,5-diiodopyridine, a valuable building block in medicinal chemistry and materials science.

Introduction

3,5-Diiodopyridine is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its two iodine substituents provide reactive sites for a variety of cross-coupling reactions, making it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of the commercial availability, key chemical properties, and common synthetic applications of 3,5-diiodopyridine, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

3,5-Diiodopyridine is commercially available from a range of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The compound is typically offered in various purities, with prices varying by supplier and quantity.

Table 1: Representative Commercial Suppliers of 3,5-Diiodopyridine

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Aladdin Scientific[1] | 53710-18-2 | C₅H₃I₂N | 330.895 | ≥97% | 1 g |

| Sigma-Aldrich (via Synthonix Corporation) | 53710-18-2 | C₅H₃I₂N | 330.89 | 97% | 1 g, 5 g, 10 g |

| MySkinRecipes[2] | 53710-18-2 | C₅H₃I₂N | 330.89 | 95% | 100 mg, 250 mg, 1 g |

| Apollo Scientific[3] | 53710-18-2 | C₅H₃I₂N | 330.89 | - | 100 mg, 250 mg, 1 g, 5 g |

| CymitQuimica | 53710-18-2 | C₅H₃I₂N | 330.8930 | - | Inquire |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the handling and application of 3,5-diiodopyridine.

Table 2: Physicochemical Properties of 3,5-Diiodopyridine

| Property | Value | Source |

| IUPAC Name | 3,5-diiodopyridine | PubChem[4] |

| Molecular Formula | C₅H₃I₂N | PubChem[4] |

| Molecular Weight | 330.89 g/mol | PubChem[4] |

| Melting Point | 172 °C | ChemicalBook[5] |

| Boiling Point | 317 °C | ChemicalBook[5] |

| Density | 2.609 g/cm³ | ChemicalBook[5] |

| Flash Point | 154 °C | ChemicalBook[5] |

| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[5] |

Table 3: Hazard and Precautionary Statements for 3,5-Diiodopyridine

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This information is based on available data and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Experimental Protocols

The synthetic utility of 3,5-diiodopyridine lies in its ability to participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3- and 5-positions of the pyridine ring. Below are generalized protocols for key reactions involving 3,5-diiodopyridine, based on established methodologies for similar substrates.

Synthesis of 3,5-Diiodopyridine

Another potential route is a halogen exchange reaction, starting from the more readily available 3,5-dibromopyridine. This would likely involve reaction with an iodide salt, often in the presence of a copper catalyst.

Suzuki-Miyaura Coupling